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Compound of Interest

Compound Name: Caffeic acid-pYEEIE TFA

Cat. No.: B15623830 Get Quote

A Comparative Guide to Caffeic Acid-pYEEIE
TFA and Small Molecule Lck Inhibitors
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Caffeic acid-pYEEIE TFA against a

selection of well-characterized small molecule inhibitors of Lymphocyte-specific protein tyrosine

kinase (Lck), a critical enzyme in the T-cell signaling pathway and a key target in immunology

and oncology research. This document offers an objective comparison of their biochemical

potency, cellular activity, and mode of action, supported by experimental data from publicly

available literature.

Introduction to Lck Inhibition
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor

tyrosine kinases and plays a pivotal role in initiating T-cell receptor (TCR) signaling. Upon TCR

engagement, Lck phosphorylates key downstream targets, leading to T-cell activation,

proliferation, and cytokine release. Dysregulation of Lck activity is implicated in various

autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.

Small molecule inhibitors targeting Lck have been a major focus of drug discovery efforts. This

guide evaluates Caffeic acid-pYEEIE TFA, a novel inhibitor targeting the Lck SH2 domain, in

the context of established ATP-competitive Lck inhibitors.
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Data Presentation: Comparative Analysis of Lck
Inhibitors
The following tables summarize the quantitative data for Caffeic acid-pYEEIE TFA and known

small molecule Lck inhibitors. It is important to note that while the small molecules listed are

ATP-competitive inhibitors of the Lck kinase domain, Caffeic acid-pYEEIE TFA is reported to

exhibit high-affinity binding to the Lck SH2 domain, a regulatory domain crucial for Lck's

function and localization.

Table 1: Biochemical Potency of Lck Inhibitors
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Compound Target Domain IC50 (nM)
Binding
Affinity (Kd)
(nM)

Notes

Caffeic acid-

pYEEIE TFA
Lck SH2 Not Available 39.8[1]

High-affinity

binder to the

regulatory SH2

domain. The

reported Kd is for

a fluorescent

peptide

containing the

pYEEIP

sequence.

Dasatinib Lck Kinase <1.1[2] -

Potent, multi-

targeted inhibitor

of Src and Abl

kinases.

Saracatinib

(AZD0530)
Lck Kinase <4 - 10[3][4][5] -

Potent inhibitor

of Src family

kinases.

PP2 Lck Kinase 4[6][7][8] -

Selective

inhibitor of Src

family kinases.

A-770041 Lck Kinase 147 -

Selective and

orally active Lck

inhibitor.

Table 2: Cellular Activity of Lck Inhibitors
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Compound Cell-Based Assay Cell Type EC50 / IC50 (µM)

Caffeic acid phenethyl

ester (CAPE)

T-cell Activation

Inhibition
Human T-cells

Not specified, but

inhibits T-cell

activation

Dasatinib T-cell Proliferation Human T-cells 0.0028

Saracatinib

(AZD0530)

Antiproliferative

Activity

Various Cancer Cell

Lines
0.2 - 10[4]

PP2

Anti-CD3 Stimulated

Tyrosine

Phosphorylation

Human T-cells 0.6[7]

A-770041
Anti-CD3 Induced IL-2

Production
Human Whole Blood 0.08

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

representative and may require optimization based on specific laboratory conditions.

Lck Kinase Activity Assay (Biochemical)
This protocol is based on the ADP-Glo™ Kinase Assay, a luminescent assay that measures

ADP formed from a kinase reaction.

Materials:

Recombinant Lck enzyme

Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2,

50µM DTT)

Substrate (e.g., a suitable tyrosine-containing peptide)

ATP

Test inhibitors (including Caffeic acid-pYEEIE TFA and known inhibitors)
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ADP-Glo™ Kinase Assay Kit (Promega)

384-well assay plates

Procedure:

Prepare serial dilutions of the test inhibitors in DMSO.

In a 384-well plate, add 1 µL of each inhibitor dilution. Include a DMSO-only control.

Add 2 µL of recombinant Lck enzyme solution to each well.

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

Incubate the plate at room temperature for 60 minutes.

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC50 values by plotting the inhibitor concentration against the percentage of

kinase activity inhibition.

Lck SH2 Domain Binding Assay (Biochemical)
This protocol describes a fluorescence-based binding assay to determine the affinity of

compounds for the Lck SH2 domain.

Materials:

Recombinant GST-Lck-SH2 domain protein

Fluorescently labeled phosphotyrosyl (pY) peptide with the pYEEI consensus sequence

(e.g., FTATEC(AANS)QpYEEIP)[1]
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Test compounds (e.g., Caffeic acid-pYEEIE TFA)

Binding buffer

Fluorometer

Procedure:

Determine the optimal concentration of the fluorescent peptide by titrating it against a fixed

concentration of the Lck SH2 domain and measuring the change in fluorescence intensity.

For competitive binding assays, incubate a fixed concentration of the Lck SH2 domain and

the fluorescent peptide with varying concentrations of the test compound.

Measure the fluorescence intensity after reaching equilibrium.

The decrease in fluorescence indicates the displacement of the fluorescent peptide by the

test compound.

Calculate the binding affinity (Kd) by fitting the data to a suitable binding model.[1]

Cellular Lck Phosphorylation Assay
This assay measures the inhibition of Lck autophosphorylation in a cellular context.

Materials:

T-cell line (e.g., Jurkat)

Cell culture medium and supplements

Stimulating agent (e.g., anti-CD3/CD28 antibodies)

Test inhibitors

Lysis buffer

Antibodies: anti-phospho-Lck (Tyr394) and total Lck antibody
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Western blotting reagents and equipment

Procedure:

Culture Jurkat T-cells to the desired density.

Pre-incubate the cells with various concentrations of the test inhibitors for a specified time.

Stimulate the cells with anti-CD3/CD28 antibodies to induce Lck activation.

Lyse the cells and collect the protein extracts.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membrane with anti-phospho-Lck (Tyr394) antibody to detect the activated form of

Lck.

Strip and re-probe the membrane with an antibody against total Lck for normalization.

Quantify the band intensities to determine the extent of inhibition of Lck phosphorylation.

Mandatory Visualizations
The following diagrams illustrate key concepts related to Lck signaling and experimental

workflows.
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Caption: The Lck signaling pathway upon T-cell receptor (TCR) engagement.
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Caption: A typical experimental workflow for benchmarking Lck inhibitors.

Conclusion
This comparative guide provides a framework for evaluating Caffeic acid-pYEEIE TFA against

known small molecule Lck inhibitors. While direct kinase inhibition data for Caffeic acid-
pYEEIE TFA is not publicly available, its high-affinity binding to the Lck SH2 domain suggests a

distinct mechanism of action compared to the ATP-competitive inhibitors. The provided data

and experimental protocols offer a foundation for researchers to conduct their own

benchmarking studies and further elucidate the therapeutic potential of targeting different

domains of the Lck protein. The distinct mode of action of Caffeic acid-pYEEIE TFA may offer

advantages in terms of selectivity and overcoming resistance mechanisms associated with

ATP-competitive inhibitors. Further cellular and in vivo studies are warranted to fully understand

its immunomodulatory effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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